5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives It features a cyclohexane ring substituted with a 2,4,6-triethylphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Enol Ester: The enol ester is synthesized from the corresponding acid chloride and 1,3-cyclohexane dione.
Rearrangement Reaction: The enol ester undergoes a rearrangement reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylcyclohexane: A similar cyclohexane derivative with different substituents.
Cyclohexane-1,3-dione Derivatives: Compounds with similar core structures but different substituents on the cyclohexane ring.
Uniqueness
5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione is unique due to the presence of the 2,4,6-triethylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
88176-28-7 |
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Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-(2,4,6-triethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H24O2/c1-4-12-7-13(5-2)18(14(6-3)8-12)15-9-16(19)11-17(20)10-15/h7-8,15H,4-6,9-11H2,1-3H3 |
InChI Key |
VBIIDTONKBGRPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C2CC(=O)CC(=O)C2)CC |
Origin of Product |
United States |
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